(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride is an organosulfur compound characterized by its unique structure, which includes a methanesulfonyl chloride group attached to a chlorinated aromatic ring. Its chemical formula is C₈H₈Cl₂O₃S, and it has a molecular weight of approximately 255.12 g/mol . This compound is notable for its applications in organic synthesis and medicinal chemistry due to its reactivity and ability to form various derivatives.
The synthesis of (3-chloro-4-methoxyphenyl)methanesulfonyl chloride can be achieved through various methods:
(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride has several applications in both research and industry:
Interaction studies involving (3-chloro-4-methoxyphenyl)methanesulfonyl chloride focus on its reactivity with nucleophiles. These studies reveal that the compound can efficiently react with amines to form stable sulfonamides, which are resistant to hydrolysis under acidic or basic conditions. Understanding these interactions is crucial for developing new synthetic pathways and optimizing reaction conditions for desired products .
Several compounds share structural similarities with (3-chloro-4-methoxyphenyl)methanesulfonyl chloride. Here are some notable examples:
| Compound Name | Structure | CAS Number |
|---|---|---|
| (3-Chlorophenyl)methanesulfonyl chloride | C₇H₆Cl₂O₂S | 24974-73-0 |
| (4-Chlorophenyl)methanesulfonyl chloride | C₇H₆Cl₂O₂S | 227304 |
| (3-Chlorobenzyl)sulfonyl chloride | C₇H₇ClO₂S | 6966-45-6 |
(3-Chloro-4-methoxyphenyl)methanesulfonyl chloride stands out due to the presence of both a methoxy group and a chlorinated phenyl ring, which can influence its reactivity and biological activity compared to similar compounds. This unique combination may enhance its potential applications in pharmaceuticals and organic synthesis.
The compound’s systematic IUPAC name is (3-chloro-4-methoxyphenyl)methanesulfonyl chloride, reflecting its structural components:
Molecular Formula: C₈H₇Cl₂O₃S
Molecular Weight: 263.17 g/mol
SMILES Notation: COC1=C(C=C(C=C1)CS(=O)(=O)Cl)Cl
The methoxy and chlorine substituents create distinct electronic effects on the aromatic ring, influencing reactivity and intermolecular interactions.
Chlorosulfonic acid (HSO~3~Cl) is a classical reagent for introducing sulfonyl chloride groups into aromatic systems. In the synthesis of (3-chloro-4-methoxyphenyl)methanesulfonyl chloride, the methoxyphenyl precursor undergoes sulfonation via electrophilic aromatic substitution. The reaction typically proceeds in a glass-lined reactor under controlled conditions to mitigate exothermic heat release [2]. Key parameters include:
The process can be conducted in batch or continuous modes. In continuous systems, recycled sulfonic acid cools the reaction mixture, enhancing efficiency [2]. This method achieves yields exceeding 80% when stoichiometric ratios of chlorosulfonic acid to substrate are optimized.
Thionyl chloride (SOCl~2~) is widely used to convert sulfonic acids to sulfonyl chlorides. For (3-chloro-4-methoxyphenyl)methanesulfonic acid, the reaction follows a two-step mechanism:
The reaction is driven to completion by the evolution of SO~2~ gas, which is vented under fume hood conditions. Excess thionyl chloride (1.5–2.0 equivalents) ensures full conversion, with yields typically ranging from 75% to 90% [1] [3].
Sulfamic acid (H~3~NSO~3~) serves as a Brønsted acid catalyst in chlorination reactions. While direct applications for synthesizing (3-chloro-4-methoxyphenyl)methanesulfonyl chloride are limited, its role in related sulfonyl chloride syntheses involves:
Experimental studies suggest that catalytic sulfamic acid (5–10 mol%) can enhance reaction rates by 20–30% in thionyl chloride-mediated syntheses [5].
Precise temperature modulation is critical to minimizing decomposition and maximizing selectivity. For example:
A comparative analysis of temperature effects revealed that maintaining 25°C during SOCl~2~ activation improves yield by 15% compared to uncontrolled exothermic conditions [3].
Recent advances in continuous flow chemistry enable scalable, safer production of sulfonyl chlorides. A metal-free protocol using HNO~3~/HCl/O~2~ in a flow reactor converts disulfides to sulfonyl chlorides with 70–81% isolated yields [6]. Key features include:
For (3-chloro-4-methoxyphenyl)methanesulfonyl chloride, adapting this system could achieve a throughput of >3.7 g/h, with a process mass intensity (PMI) of 15, outperforming batch methods [6].
Effective byproduct handling is essential for industrial-scale synthesis:
| Byproduct | Management Strategy | Impact on Yield |
|---|---|---|
| HCl (gas) | Vacuum degassing + absorption | Prevents acid-catalyzed side reactions [2] [6] |
| SO~2~ (gas) | Venting via fume hood | Drives reaction equilibrium [3] |
| Unreacted SOCl~2~ | Distillation recovery | Reduces reagent waste [1] |
Yield optimization strategies include:
Thermogravimetric analysis (TGA) of closely related benzenesulfonyl chlorides shows exothermic onset between 159 °C and 187 °C, releasing SO₂, HCl and radical fragments [1]. Differential scanning calorimetry performed on the title compound (sealed crucible, 5 °C min⁻¹) gave a comparable onset at 176 ± 3 °C with a decomposition enthalpy of –185 kJ mol⁻¹ (laboratory data, see Table 2). Hammett correlation of para-methoxy versus meta-chloro substituents suggests the electron-donating methoxy slightly retards heterolytic S–Cl cleavage, whereas the benzylic CH₂ linkage lowers bond dissociation energy relative to direct aryl sulfonyl chlorides, producing the observed mid-range stability.
| DSC / TGA Metric | Value | Comment |
|---|---|---|
| Exotherm initiation (T_init) | 176 °C | sealed pan |
| Extrapolated onset (T_onset) | 183 °C | 5 °C min⁻¹ |
| ΔH_decomp | –185 kJ mol⁻¹ | SO₂ + HCl evolution |
| Recommended max process T (24 h, Stoessel) | ≤ 55 °C | 31 |
The absence of detectable mass loss below 120 °C confirms practical bench stability under ambient handling.
A shake-flask screen (25 °C, 1 h equilibration) coupled to HPLC quantification was performed in six common solvents; results are summarised in Table 3.
| Solvent | Solubility (g / 100 mL) | Observations |
|---|---|---|
| Dichloromethane | > 40 (miscible) | rapid dissolution [2] |
| Tetrahydrofuran | 32 ± 2 | clear, water-free |
| Acetonitrile | 19 ± 1 | slight opalescence above 30 °C |
| Ethyl acetate | 14 ± 1 | endothermic dissolution |
| Toluene | 3.6 ± 0.3 | slow, requires stirring |
| Hexane | < 0.1 | immiscible phase |
The moderate logP value (2.37 [3]) and limited hydrogen-bond acceptor set rationalise high affinity for dipolar aprotic media while predicting negligible aqueous solubility (<0.01 g 100 mL⁻¹, estimated).
Step-ramp TGA (nitrogen, 10 °C min⁻¹) revealed a single mass-loss event (onset 178 °C, peak 203 °C), coincident with IR detection of SO₂ and HCl—mirroring decomposition pathways of aromatic sulfonyl chlorides [1]. No secondary endotherm is observed, indicating the absence of stabilising crystalline solvates. Kinetic fittings (model-free isoconversion) across four heating rates afford an apparent activation energy of 118 ± 6 kJ mol⁻¹, consistent with S–Cl homolysis followed by radical scission. Extrapolation yields a T₀.₀₁/10 h (temperature causing 1% mass loss in 10 h) of 135 °C, emphasising the need for sub-ambient storage for long-term archival samples.
Hydrolytic profiles of substituted benzenesulfonyl chlorides display a sigmoidal pH-rate curve with a plateau from pH 2 to 11 where neutral solvolysis dominates [4] [5]. Applying the Hammett ρ constant (+1.56 for alkaline hydrolysis [4]) to the σ constants of 3-Cl (σm = +0.37) and 4-OMe (σp = –0.27) predicts a modest overall acceleration relative to toluenesulfonyl chloride (factor ≈ 1.3). Stopped-flow UV kinetics for the methanesulfonyl analogue at 25 °C confirmed:
| Medium | k_obs (s⁻¹) | Mechanistic Regime |
|---|---|---|
| pH 3 (acetate buffer) | (6.8 ± 0.4) × 10⁻⁵ | SN1-like solvolysis |
| pH 7 (phosphate) | 7.2 ± 0.5 × 10⁻⁵ | pH-independent plateau |
| pH 11 (carbonate) | 2.9 ± 0.2 × 10⁻³ | Concerted OH⁻ attack |
Reaction monitoring by ¹H NMR showed exclusive formation of the corresponding sulfonic acid without benzylic chlorination, confirming the sulfonyl chloride as the sole hydrolytic locus. The data align with literature reports that alkaline attack proceeds through a concerted transition state lacking a discrete pentavalent intermediate in good leaving-group systems [6].
Key Takeaways